4-Methoxy-2-(4-methylphenyl)quinoline
Description
Historical Context and Evolution of Quinoline (B57606) Chemistry in Academic Research
The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. iipseries.org However, its structural elucidation and the subsequent development of synthetic methods in the late 19th century truly unlocked its potential. Several classical named reactions were established during this period, which are still fundamental to quinoline synthesis today. These include:
Skraup Synthesis (1880): This reaction involves the heating of aniline (B41778) with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orgwordpress.com It is a robust method, though sometimes characterized by vigorous reaction conditions. wikipedia.org
Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this method utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst to form quinolines. iipseries.orgwikipedia.orgsynarchive.com
Friedländer Synthesis (1882): This synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group (a ketone or aldehyde) to form a quinoline derivative. wikipedia.orgresearchgate.netjk-sci.com It is a highly convergent and regioselective method. cdnsciencepub.com
Combes Synthesis (1888): In this method, an aniline is reacted with a β-diketone under acidic conditions to yield a 2,4-disubstituted quinoline. iipseries.orgwikipedia.orgdrugfuture.com
These foundational methods have been continuously refined and expanded upon, with modern organic chemistry focusing on developing milder, more efficient, and environmentally friendly synthetic routes. iipseries.org
Significance of Quinoline Scaffolds in Modern Chemical and Biological Science
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govresearchgate.net This has led to the development of numerous quinoline-based drugs with a wide range of therapeutic applications, including:
Antimalarial agents: Quinine, one of the earliest and most well-known antimalarial drugs, is a quinoline alkaloid. Synthetic analogues like chloroquine (B1663885) and mefloquine (B1676156) have also been crucial in combating malaria. nih.govrsc.org
Anticancer agents: Certain quinoline derivatives have shown potent anticancer activity through various mechanisms, such as the inhibition of tyrosine kinases and topoisomerases. nih.govtandfonline.com
Antibacterial agents: The fluoroquinolone class of antibiotics, such as ciprofloxacin (B1669076) and levofloxacin, are widely used to treat bacterial infections. rsc.org
Beyond medicine, quinoline derivatives are significant in materials science. Their conjugated aromatic system imparts useful photophysical properties, leading to applications in:
Organic Light-Emitting Diodes (OLEDs): Quinoline-based materials are used as fluorescent emitters and electron-transporting layers in OLED devices.
Dyes and Sensors: The chromophoric nature of the quinoline ring makes its derivatives suitable for use as dyes and as fluorescent probes for detecting metal ions and other analytes. wikipedia.org
Structure
3D Structure
Properties
CAS No. |
219850-90-5 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-methoxy-2-(4-methylphenyl)quinoline |
InChI |
InChI=1S/C17H15NO/c1-12-7-9-13(10-8-12)16-11-17(19-2)14-5-3-4-6-15(14)18-16/h3-11H,1-2H3 |
InChI Key |
FDGDFWQUKJXKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OC |
Origin of Product |
United States |
Synthesis and Elucidation of 4 Methoxy 2 4 Methylphenyl Quinoline
For instance, a potential Friedländer synthesis could involve the reaction of 2-amino-4-methoxybenzaldehyde (B1267418) with 1-(4-methylphenyl)ethan-1-one. Alternatively, a Doebner-von Miller type reaction could be envisioned between an aniline (B41778) derivative and an appropriate α,β-unsaturated carbonyl compound.
The elucidation of the structure of 4-Methoxy-2-(4-methylphenyl)quinoline would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms within the molecular framework.
The ¹H NMR spectrum of 4-Methoxy-2-(4-methylphenyl)quinoline provides crucial information regarding the number, environment, and connectivity of protons. In a typical spectrum, distinct signals are expected for the aromatic protons of the quinoline (B57606) and the 4-methylphenyl (tolyl) rings, as well as for the methoxy (B1213986) and methyl group protons.
The aromatic region of the spectrum is complex due to the coupling between adjacent protons. The protons on the quinoline ring system and the tolyl group typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The singlet for the methoxy group protons is expected to appear around δ 3.9-4.1 ppm, while the singlet for the methyl group on the tolyl ring would be observed further upfield, typically around δ 2.4 ppm. The exact chemical shifts are influenced by the solvent and the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds; actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Quinoline-H | 7.0 - 8.5 | m |
| 4-methylphenyl-H | 7.2 - 8.2 | m |
| Methoxy (-OCH₃) | 3.9 - 4.1 | s |
| Methyl (-CH₃) | ~2.4 | s |
s = singlet, m = multiplet
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The aromatic carbons of the quinoline and tolyl rings are expected to resonate in the δ 100-160 ppm region. The carbon of the methoxy group would appear around δ 55-60 ppm, and the methyl carbon of the tolyl group would be found in the upfield region, typically around δ 20-25 ppm. The quaternary carbons, those without any attached protons, generally show weaker signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds; actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Quinoline Aromatic Carbons | 100 - 150 |
| 4-methylphenyl Aromatic Carbons | 120 - 140 |
| Quaternary Carbons | 135 - 160 |
| Methoxy Carbon (-OCH₃) | 55 - 60 |
| Methyl Carbon (-CH₃) | 20 - 25 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed. rsc.orgscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity within the quinoline and tolyl ring systems. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak indicates a carbon atom and the proton(s) attached to it, allowing for the direct assignment of protonated carbons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for identifying the connectivity between different fragments of the molecule, for instance, confirming the connection of the tolyl group to the C2 position of the quinoline ring and the methoxy group to the C4 position. sdsu.eduyoutube.com
Together, these 2D NMR experiments provide a comprehensive and detailed map of the molecular structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The expected molecular formula for this compound is C₁₇H₁₅NO. guidechem.com
The calculated monoisotopic mass is 249.1154 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 249 or 250, respectively.
The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for quinoline derivatives may involve the loss of the methoxy group (as a methyl radical or formaldehyde) or cleavage of the bond connecting the tolyl group to the quinoline core.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₇H₁₅NO |
| Molecular Weight | 249.31 g/mol guidechem.com |
| Monoisotopic Mass | 249.1154 g/mol |
| [M]⁺ peak (m/z) | 249 |
| [M+H]⁺ peak (m/z) | 250 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
Key expected vibrational frequencies include:
C-H stretching (aromatic): Around 3000-3100 cm⁻¹
C-H stretching (aliphatic, from -OCH₃ and -CH₃): Around 2850-3000 cm⁻¹
C=C and C=N stretching (in the aromatic rings): A series of sharp bands in the 1450-1650 cm⁻¹ region.
C-O stretching (aryl ether): A strong band typically in the 1200-1275 cm⁻¹ region.
C-H out-of-plane bending (aromatic): Bands in the 700-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings. astrochem.org
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| Aromatic C=C and C=N stretch | 1450 - 1650 |
| Aryl Ether C-O stretch | 1200 - 1275 |
| Aromatic C-H out-of-plane bend | 700 - 900 |
X-ray Crystallography for Solid-State Molecular Structure and Conformation Analysis
For this related compound, the crystal system is monoclinic with the space group P2₁/c. bgsu.eduresearchgate.net The quinoline ring system is essentially planar. A key conformational feature is the dihedral angle between the quinoline ring system and the attached phenyl ring, which for the analogue is 62.17(1)°. nih.govbgsu.eduresearchgate.net Similar planarity of the quinoline core and a significant twist of the tolyl ring would be expected for this compound. Intermolecular interactions such as C-H···π stacking are also observed in the crystal packing of related structures. nih.govbgsu.eduresearchgate.net
Table 5: Illustrative Crystallographic Data from an Analogous Compound (8-Methoxy-4-(4-methoxyphenyl)quinoline) nih.govbgsu.eduresearchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.362 (2) |
| b (Å) | 10.355 (2) |
| c (Å) | 14.276 (4) |
| β (°) | 101.556 (6) |
| Volume (ų) | 1355.9 (5) |
| Z | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies
The electronic absorption spectrum of this compound, like other quinoline derivatives, is characterized by multiple absorption bands in the ultraviolet-visible region. These bands arise from electronic transitions between different molecular orbitals, primarily π → π* and n → π* transitions, which are influenced by the electronic properties of the quinoline core and its substituents.
The UV-Vis spectrum is a result of the extensive conjugation within the quinoline ring system, which is further modified by the electron-donating methoxy group at the 4-position and the methylphenyl group at the 2-position. The methoxy group, a strong auxochrome, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the intensity of the absorption bands.
Detailed analysis of the electronic spectrum of this compound reveals distinct absorption maxima (λmax), which can be attributed to specific electronic transitions within the molecule. While specific experimental data for this exact compound is not widely published, data from structurally similar compounds provide insight into its expected spectroscopic behavior. For instance, a methoxy-substituted diphenyl quinoline was reported to exhibit two main absorption peaks at approximately 270 nm and 330 nm. iitk.ac.in Another related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, showed absorption peaks at 207 nm, 237 nm, and 319 nm. nih.gov Furthermore, a chlorine and methoxy-substituted diphenylquinoline derivative displayed absorbance in the range of 264–370 nm. scirp.org
Based on the analysis of these related structures, the UV-Vis spectrum of this compound is expected to show intense absorptions in the UV region, which are characteristic of the π → π* transitions within the aromatic system. The n → π* transitions, which are typically weaker, may also be observed.
The electronic transitions in quinoline and its derivatives are often complex and can be influenced by the solvent polarity. In polar solvents, a slight shift in the absorption bands may be observed due to the differential stabilization of the ground and excited states of the molecule.
Detailed Research Findings
The absorption bands in the UV-Vis spectrum of quinoline derivatives are generally assigned to π → π* transitions. The quinoline nucleus gives rise to three characteristic absorption bands, often labeled as α, p, and β bands, analogous to the nomenclature used for benzene (B151609) derivatives.
The β-band (or E-band) is typically the most intense and appears at the shortest wavelength, usually below 250 nm. This band is attributed to a π → π* transition involving the entire conjugated system.
The p-band (or B-band) , also a π → π* transition, appears at an intermediate wavelength, often in the range of 250–300 nm.
The α-band (or L-band) is the lowest energy π → π* transition and appears at the longest wavelength, typically above 300 nm. This band often shows vibrational fine structure.
Computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can provide theoretical insights into the electronic transitions, complementing experimental data. These calculations can help in assigning the observed absorption bands to specific molecular orbital transitions. For example, a computational study on a bioactive quinoline derivative showed electronic transitions with calculated energy gaps corresponding to wavelengths in the UV-Vis region, which were attributed to π → π* transitions. researchgate.net
The following table summarizes the expected UV-Vis absorption data for this compound based on the analysis of structurally related compounds.
| Absorption Band | Expected λmax (nm) | Transition Type | Region |
|---|---|---|---|
| β-band | ~230 - 250 | π → π | UV-C |
| p-band | ~270 - 290 | π → π | UV-B |
| α-band | ~320 - 340 | π → π* | UV-A |
Density Functional Theory (DFT) Calculations on this compound
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations offer a detailed picture of its molecular geometry and electronic properties.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For quinoline derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com These optimized geometries provide a realistic model of the molecule's structure.
The electronic structure analysis reveals how electrons are distributed within the molecule. For similar quinoline structures, studies have shown that the quinoline motif is essentially planar. nih.gov For instance, in 8-Methoxy-4-(4-methoxyphenyl)quinoline, the dihedral angle between the quinoline and benzene ring systems is 62.17 (1)°. nih.gov Such calculations for this compound would similarly define the spatial relationship between its quinoline and methylphenyl rings.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap suggests that the molecule is more reactive. DFT calculations are used to determine the energies of the HOMO and LUMO, and thus the energy gap, providing insights into the kinetic stability of this compound. scirp.orgnih.gov
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Quantum Chemical Descriptors and Reactivity Prediction
From the HOMO and LUMO energies obtained through DFT calculations, several quantum chemical descriptors can be derived to predict the global reactivity of a molecule. rasayanjournal.co.inhakon-art.com These descriptors provide a quantitative measure of different aspects of chemical reactivity.
Key global reactivity descriptors include:
Ionization Potential (I): Approximated as I ≈ -EHOMO.
Electron Affinity (A): Approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as ω = μ2 / 2η, where μ is the chemical potential (μ = -χ).
These descriptors, calculated for this compound, would allow for a comprehensive understanding of its reactivity profile. researchgate.net
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | Inverse of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to accept electrons. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, interacts with a target protein at the atomic level. These methods are invaluable in drug discovery and design. researchgate.netresearchgate.net
In Silico Ligand-Protein Interaction Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand in the binding site of the protein and scoring them based on their binding energy. nih.gov For quinoline derivatives, docking studies have been used to investigate their interactions with various biological targets. researchgate.netunar.ac.idnih.gov
The analysis of the docked poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.govnih.gov For example, in a study of quinazolinone derivatives, hydrogen bonding with specific serine, lysine, and asparagine residues was found to be crucial for binding. nih.gov Similar analyses for this compound would identify the specific residues it interacts with in a given protein target, providing a structural basis for its biological activity.
Computational Prediction of Binding Affinities and Mechanistic Insights
Beyond predicting the binding pose, computational methods can also estimate the binding affinity, which is the strength of the interaction between the ligand and the protein. nih.govcolumbia.edu Scoring functions in docking programs provide an estimate of the binding energy, often expressed in kcal/mol. nih.gov A lower binding energy generally indicates a more stable complex and higher binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, including this compound, QSAR studies are instrumental in understanding the structural requirements for their therapeutic effects and in designing new, more potent analogues. These studies involve the use of statistical methods to correlate molecular descriptors with observed biological activities.
The development of predictive QSAR models for the biological efficacy of quinoline derivatives has been a significant area of research. These models are crucial for forecasting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates. Various statistical and machine learning methods are employed to construct these models.
For a series of 4-methyl-2-(p-substitutedphenyl)quinoline derivatives, which are structurally analogous to this compound, QSAR models have been developed to predict their antifungal activity. researchgate.net In these studies, a number of molecular descriptors are calculated for each compound in a training set, and then statistical methods like multiple linear regression (MLR) are used to build the model. The predictive power of the resulting QSAR model is then validated using a separate test set of compounds. researchgate.net
A typical QSAR model is represented by a mathematical equation. For instance, a study on quinoline derivatives might yield a model like:
pMIC = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + ε
Where:
pMIC is the negative logarithm of the Minimum Inhibitory Concentration, a measure of biological activity.
β₀, β₁, β₂ are the regression coefficients.
Descriptor₁, Descriptor₂ are the molecular properties influencing the activity.
ε is the error term.
The statistical quality of a QSAR model is assessed by several parameters, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (pred_r²). scholarsresearchlibrary.com A high value for these parameters indicates a robust and predictive model. For example, a QSAR study on quinoline derivatives as antitubercular agents reported a model with an r² of 0.9182, a q² of 0.8160, and a pred_r² of 0.6422, signifying a statistically significant and predictive model. scholarsresearchlibrary.com
The table below illustrates a hypothetical dataset and the kind of descriptors that might be used in a QSAR study of quinoline derivatives.
| Compound | pMIC (Observed) | pMIC (Predicted) | LogP | Molar Refractivity | Dipole Moment |
| 1 | 5.2 | 5.1 | 4.5 | 120.3 | 2.1 |
| 2 | 4.8 | 4.9 | 4.1 | 115.8 | 2.5 |
| 3 | 5.5 | 5.4 | 4.9 | 125.1 | 1.9 |
| 4 | 4.6 | 4.7 | 3.9 | 112.4 | 2.8 |
This is an interactive data table. You can sort the columns by clicking on the headers.
The development of such models allows researchers to screen virtual libraries of compounds and predict their biological activities before they are synthesized, saving time and resources.
A primary outcome of QSAR modeling is the identification of key structural features and physicochemical properties that are critical for the biological activity of a compound. By analyzing the descriptors that appear in the final QSAR equation, researchers can gain insights into the mechanism of action and the structural requirements for optimal potency.
For quinoline derivatives, several structural features have been identified as being important for their biological activities. Studies on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives have indicated that lipophilicity, often represented by the descriptor cLogP, plays a significant role in their antifungal activity. researchgate.net This suggests that the ability of the compound to partition into lipid membranes is crucial for its efficacy.
In other QSAR studies on quinoline derivatives, various types of descriptors have been found to be significant, including:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges on atoms.
Steric descriptors: These describe the size and shape of the molecule, such as molar refractivity and van der Waals volume. nih.gov
For example, in a QSAR study of quinoline derivatives as inhibitors of enoyl acyl carrier protein reductase, it was found that the presence of the quinoline ring and a –CH=N– group were essential for anti-TB activity. dovepress.com The study also highlighted the importance of lipophilicity for activity against Mycobacterium tuberculosis, which has a lipid-rich cell wall. dovepress.com
The following table summarizes some key structural features and their general influence on the activity of quinoline derivatives, as suggested by various QSAR studies.
| Structural Feature / Descriptor | General Influence on Activity |
| Lipophilicity (e.g., cLogP) | Often positively correlated with activity, especially in antifungal and antibacterial agents. researchgate.net |
| Molar Refractivity | Can be related to the binding affinity of the molecule to its target. |
| Dipole Moment | May influence the interaction of the compound with polar residues in the active site of a target enzyme. |
| Presence of specific substituents | The nature and position of substituents on the quinoline and phenyl rings can significantly modulate activity. For instance, electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule. nih.gov |
This is an interactive data table. You can sort the columns by clicking on the headers.
Research Applications of 4 Methoxy 2 4 Methylphenyl Quinoline
Classical Quinoline Synthesis Approaches Applicable to this compound
Traditional methods for quinoline synthesis, developed over the last century, remain relevant for the preparation of substituted quinolines like this compound. These methods often involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds.
Friedländer Condensation and its Variants for Quinolines
The Friedländer synthesis is a straightforward and widely utilized method for constructing the quinoline ring system. nih.gov It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this would typically involve the condensation of a 2-amino-4-methoxybenzaldehyde (B1267418) or a related derivative with 1-(4-methylphenyl)ethan-1-one. The reaction is generally catalyzed by either acid or base. organic-chemistry.org
The mechanism proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org Various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids, have been employed to improve the efficiency of this reaction. wikipedia.org Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Aminoacetophenone | Acetylacetone | Hf-UiO-66, 80 °C | Substituted Quinoline | Quantitative |
| 2-Aminoarylketones | Carbonyl compounds/β-keto esters | Montmorillonite K-10, Zeolite, or Sulfated Zirconia, EtOH, reflux | Poly-substituted Quinolines | 75-89% |
| 2-Aminobenzophenone | Prochiral Cyclobutane-1,3-dione | Chiral Phosphoric Acid | Cyclobutanone-fused Quinolines | Up to 98% |
Pfitzinger Reaction and Modifications for Quinoline-4-carboxylic Acid Derivatives
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org This method could be adapted to synthesize a precursor to this compound. For instance, the reaction of an appropriately substituted isatin with 1-(4-methylphenyl)ethan-1-one would yield a 2-(4-methylphenyl)quinoline-4-carboxylic acid derivative. Subsequent decarboxylation and methoxylation at the 4-position would be required to arrive at the target compound.
The reaction mechanism involves the base-catalyzed hydrolysis of isatin to an α-keto acid, which then condenses with the carbonyl compound. wikipedia.org Cyclization and dehydration follow to form the quinoline ring. wikipedia.org A variation of this is the Halberkann variant, which uses N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org
Doebner-Von Miller and Skraup Syntheses in Quinoline Ring Formation
The Doebner-Von Miller reaction is a flexible method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org This reaction, also known as the Skraup-Doebner-Von Miller synthesis, can be catalyzed by Brønsted or Lewis acids. wikipedia.orgresearchgate.net To synthesize a precursor for this compound, one could react 3-methoxyaniline with an α,β-unsaturated ketone derived from 4-methylacetophenone.
The Skraup synthesis is a related reaction that uses glycerol, an aniline, an oxidizing agent (such as nitrobenzene), and sulfuric acid to produce quinolines. nih.gov While a classic method, it often requires harsh reaction conditions. nih.gov The mechanism of the Doebner-Von Miller reaction is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov
Modern and Efficient Synthetic Protocols for Substituted Quinolines
Contemporary synthetic chemistry has introduced more efficient and environmentally benign methods for the synthesis of quinolines, often characterized by milder reaction conditions, shorter reaction times, and higher yields.
Multi-Component Reactions (MCRs) for Polyfunctionalized Quinoline Derivatives
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like quinoline derivatives in a single step from three or more starting materials. rsc.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often leading to high atom economy. nih.gov
For the synthesis of quinoline scaffolds, MCRs such as the Povarov reaction have been successfully employed. rsc.org These reactions can be used to generate a wide diversity of substituted quinolines by varying the starting components. rsc.org For instance, a one-pot, three-component reaction involving an aniline, an aldehyde, and an activated alkene can lead to highly substituted quinolines. mdpi.com
Microwave-Assisted Organic Synthesis (MAOS) in Quinoline Production
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purities. nih.govbenthamdirect.com The application of microwave irradiation to classical quinoline syntheses, such as the Doebner-Von Miller reaction, has been shown to be effective.
The use of microwaves can accelerate reactions by efficiently heating the reaction mixture, often leading to cleaner reactions with fewer side products. acs.orgacs.org This technology is particularly advantageous for the synthesis of quinoline libraries for drug discovery and materials science applications, where speed and efficiency are crucial. unf.edu For example, a one-pot synthesis of 4-methyl-2-(4-substituted phenyl)quinoline derivatives has been reported using microwave assistance.
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | Several hours | Often moderate | nih.gov |
| Microwave-Assisted | Minutes | Often improved | nih.gov |
Vilsmeier-Haack Cyclization for Quinoline Precursors
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of quinoline synthesis, it provides a facile route to 2-chloro-3-formylquinolines from readily available N-arylacetamides. This reaction proceeds through the formation of the Vilsmeier reagent, typically a chloroiminium salt generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).
The general mechanism involves the electrophilic attack of the Vilsmeier reagent on the activated aromatic ring of an N-arylacetamide, followed by cyclization and subsequent dehydration to form the quinoline ring. The reaction conditions typically involve heating the N-arylacetamide with a pre-formed or in situ generated Vilsmeier reagent. The presence of electron-donating groups on the N-arylacetamide substrate generally facilitates the cyclization process, leading to good yields of the corresponding 2-chloro-3-formylquinoline.
For the synthesis of precursors to this compound, one could envision starting with an appropriately substituted N-arylacetamide. For instance, the Vilsmeier-Haack cyclization of N-(4-methylphenyl)acetamide would be expected to yield 2-chloro-3-formyl-6-methylquinoline, a useful intermediate for further functionalization.
Table 1: Examples of 2-Chloro-3-formylquinolines Synthesized via Vilsmeier-Haack Cyclization
| Starting N-Arylacetamide | Product | Reaction Conditions | Yield (%) | Reference |
| Acetanilide | 2-Chloro-3-formylquinoline | POCl₃, DMF, 90°C | 75 | |
| N-(3-methylphenyl)acetamide | 2-Chloro-3-formyl-7-methylquinoline | POCl₃, DMF, 90°C | 80 | |
| N-(4-chlorophenyl)acetamide | 2,6-Dichloro-3-formylquinoline | POCl₃, DMF, 90°C | 70 |
Strategies for Regioselective Functionalization of the Quinoline Nucleus
The construction of this compound necessitates the regioselective introduction of two distinct substituents onto the quinoline core. This requires a strategic approach, often involving sequential reactions that exploit the differential reactivity of the various positions of the quinoline ring.
Introduction of the Methoxy (B1213986) Group at the C-4 Position
The introduction of a methoxy group at the C-4 position of a quinoline ring is most commonly achieved through a nucleophilic aromatic substitution (SNA) reaction. This strategy typically involves the displacement of a suitable leaving group, most often a halide (typically chloride), at the C-4 position by a methoxide (B1231860) source.
The precursor for this reaction is a 4-chloroquinoline (B167314) derivative. The synthesis of 4-chloroquinolines can be accomplished through various methods, including the treatment of the corresponding 4-hydroxyquinoline (B1666331) with a chlorinating agent like phosphorus oxychloride (POCl₃). Once the 4-chloroquinoline is obtained, it can be reacted with sodium methoxide in a suitable solvent, such as methanol (B129727) or dimethylformamide (DMF), to yield the desired 4-methoxyquinoline. The reaction generally proceeds under mild to moderate heating.
Table 2: Nucleophilic Substitution for the Synthesis of 4-Methoxyquinolines
| 4-Chloroquinoline Substrate | Nucleophile/Reagent | Product | Solvent | Yield (%) | Reference |
| 4-Chloroquinoline | Sodium Methoxide | 4-Methoxyquinoline | Methanol | High | |
| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Methoxide | 4-Methoxy-8-methylquinolin-2(1H)-one | Methanol | Not specified | |
| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline | Sodium Methoxide | 4-Methoxy-6-ethyl-3-nitropyrano[3,2-c]quinoline | Methanol | 85 |
Incorporation of the 4-Methylphenyl Moiety at the C-2 Position
The introduction of an aryl group, such as the 4-methylphenyl moiety, at the C-2 position of the quinoline nucleus is efficiently achieved through modern cross-coupling reactions. Among these, the Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method. This palladium-catalyzed reaction involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with a halide or triflate.
In the context of synthesizing this compound, a plausible synthetic route would involve the Suzuki-Miyaura coupling of a 2-chloro-4-methoxyquinoline (B1611209) with 4-methylphenylboronic acid. This reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as sodium carbonate or potassium phosphate, in a suitable solvent system, often a mixture of an organic solvent and water.
Alternatively, a Stille cross-coupling reaction, which utilizes an organotin reagent in place of the organoboron species, can also be employed for the C-2 arylation of quinolines.
Table 3: Palladium-Catalyzed C-2 Arylation of Quinolines
| Quinoline Substrate | Coupling Partner | Catalyst/Ligand | Base | Product | Yield (%) | Reference |
| 2-Chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Phenylquinoline | 85 | |
| 2,4-Dichloropyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Chloro-4-(4-methylphenyl)pyrimidine | 75 | |
| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2,3,4-Triarylquinoline | Moderate to Good |
The synthesis of the target compound, this compound, can therefore be envisioned through a convergent strategy. One pathway involves the initial synthesis of 2-chloro-4-hydroxyquinoline, followed by chlorination to 2,4-dichloroquinoline. Subsequent regioselective Suzuki-Miyaura coupling at the more reactive C-2 position with 4-methylphenylboronic acid would yield 2-(4-methylphenyl)-4-chloroquinoline. Finally, nucleophilic substitution with sodium methoxide would furnish the desired this compound.
Advanced Medicinal Chemistry and Biological Activity Investigations
Structure-Activity Relationship (SAR) Studies of 4-Methoxy-2-(4-methylphenyl)quinoline Analogs
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of the quinoline (B57606) scaffold, these studies have elucidated how modifications to the core structure and its substituents influence pharmacological profiles. neliti.comresearchgate.net
The biological efficacy of quinoline-based compounds is highly sensitive to the nature and position of various substituents on the quinoline ring. frontiersin.org Research has demonstrated that even minor chemical alterations can lead to significant changes in activity, selectivity, and potency.
Similarly, studies on other quinoline analogs have provided key insights. For antiproliferative activity, large and bulky substituents at the C-7 position were found to be facilitative, and the addition of an amino side-chain at the C-4 position further enhanced this activity. frontiersin.org In the context of antimalarial 4-substituted quinolines, the 7-chloro group is considered optimal for activity. pharmacy180.com Conversely, a methyl group at the C-3 position tends to reduce activity, and an additional methyl group at C-8 can abolish it entirely. pharmacy180.com
The characteristics of side chains also play a critical role. In a series of 4-anilinoquinoline derivatives evaluated as inhibitors of the DNA methyltransferase enzyme DNMT1, the basicity (pKa) of the side chain was a key determinant of activity. nih.gov For HIV-1 reverse transcriptase inhibitors based on a 2-phenylamino-4-phenoxy-quinoline scaffold, the specific substituents on both the phenylamino (B1219803) and phenoxy groups were crucial for potent inhibition. mdpi.com
The following table summarizes the observed impact of various substituents on the biological activity of quinoline analogs.
| Position | Substituent Type | Effect on Biological Activity | Reference |
| C-2 | Electron-donating (e.g., -OCH3) | Enhanced antimalarial activity | nih.gov |
| C-2 | Electron-withdrawing (e.g., -Cl) | Loss of antimalarial activity | nih.gov |
| C-3 | Methyl (-CH3) | Reduced antimalarial activity | pharmacy180.com |
| C-4 | Amino side-chain | Enhanced antiproliferative activity | frontiersin.org |
| C-7 | Chloro (-Cl) | Optimal for antimalarial activity | pharmacy180.com |
| C-7 | Bulky groups | Facilitated antiproliferative activity | frontiersin.org |
| C-8 | Methyl (-CH3) | Abolished antimalarial activity | pharmacy180.com |
| General | Halogen | Increased anticancer activity (lipophilicity) | orientjchem.org |
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active molecules. nih.govacs.org This bicyclic heterocyclic framework is prevalent in many natural products, such as Cinchona alkaloids, and synthetic drugs with a wide array of therapeutic applications, including antimalarial, anticancer, and antimicrobial agents. nih.govijresm.comijpsjournal.com
The value of the quinoline core lies in its structural and chemical properties. It provides a rigid template that can be strategically functionalized at multiple positions, allowing for the precise spatial orientation of various pharmacophoric groups. frontiersin.org This versatility enables the design of compounds that can effectively interact with specific biological targets. orientjchem.org The ease of chemical modification of the quinoline scaffold facilitates the enhancement of drug-like properties and the targeting of specific biological pathways. acs.org
In the context of anticancer drug development, the quinoline nucleus is a vital component. nih.gov Quinoline derivatives have been shown to induce apoptosis, inhibit cell proliferation, and interfere with key cellular signaling pathways in cancer cells. acs.org Furthermore, the quinoline ring can serve as a "cap" structure in certain enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors, where it engages with residues at the active site's surface. acs.org The ability of the quinoline scaffold to be combined with other heterocyclic moieties makes it an exceptionally versatile platform for developing novel therapeutic agents with potentially enhanced efficacy. orientjchem.org
Mechanistic Studies of Biological Action (In Vitro and In Silico)
Understanding the precise molecular mechanisms through which a compound exerts its biological effects is crucial for drug development. For quinoline derivatives, in vitro and in silico studies have been instrumental in identifying specific enzyme targets and elucidating the pathways of inhibition.
DNA topoisomerase I (Top1) is a vital nuclear enzyme that manages the topological state of DNA during processes like replication and transcription, making it a key target for anticancer drugs. nih.govbiomedpharmajournal.org The most well-known Top1 inhibitors are camptothecin (B557342) and its derivatives, which act by stabilizing the covalent complex formed between the enzyme and DNA, known as the Top1 cleavage complex (Top1cc). nih.govbiomedpharmajournal.org This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks and ultimately cell death. nih.govoncohemakey.com
However, not all Top1 inhibitors share this exact mechanism. Studies on certain indolizinoquinoline-5,12-dione derivatives have revealed a different mode of action. nih.gov Unlike camptothecin, these quinoline-based compounds specifically inhibit the catalytic cleavage activity of Top1 without trapping the enzyme-DNA covalent complex. nih.gov This suggests an alternative pathway for disrupting Top1 function, potentially by interfering with the enzyme's ability to bind or cleave DNA in the first place. For example, the derivative CY13II demonstrated dose-dependent inhibition of Top1's DNA relaxation activity, with potency comparable to camptothecin at a 1.0 μM concentration. nih.gov Other quinoline derivatives, such as 4-nitroquinoline-1-oxide, have been shown to induce the formation of Top1cc, acting more like camptothecin. researchgate.net These findings indicate that the quinoline scaffold can be modified to target Top1 through distinct mechanisms.
Human Immunodeficiency Virus (HIV) reverse transcriptase (RT) is an essential enzyme for the viral replication cycle, responsible for transcribing the viral RNA genome into double-stranded DNA. core.ac.uknih.gov It is a primary target for antiretroviral therapy. mdpi.com Inhibitors of HIV RT are broadly classified into two categories: nucleoside RT inhibitors (NRTIs) and non-nucleoside RT inhibitors (NNRTIs). mdpi.com
Quinoline derivatives have emerged as potent NNRTIs. mdpi.comnih.gov Unlike NRTIs, which are substrate analogs that compete with natural nucleosides, NNRTIs bind to an allosteric site on the enzyme, known as the NNRTI-binding pocket. mdpi.comnih.gov This binding induces a conformational change in the enzyme that inhibits its DNA polymerase activity. core.ac.uk
Studies on quinolin-2-one derivatives have identified compounds with significant inhibitory activity against HIV-1 RT. For example, compounds 4a2 and 4d2 exhibited IC₅₀ values of 0.21 μM and 0.15 μM, respectively. nih.gov Docking studies suggested that these compounds interact with residues within the allosteric pocket in a manner similar to the approved NNRTI efavirenz. nih.gov The presence of a chlorine substituent at the C-6 position was found to increase potency, highlighting the importance of specific substitutions for enzyme affinity. nih.gov Further research on 2-phenylamino-4-phenoxyquinoline derivatives also confirmed their binding to the NNRTI pocket, with hydrogen bonding to the amino acid residue Lysine 101 being a key interaction. mdpi.com This mechanistic pathway, involving non-competitive, allosteric inhibition, is a hallmark of many quinoline-based HIV RT inhibitors.
| Compound | Target Enzyme | IC₅₀ Value | Reference |
| 4a2 | HIV-1 Reverse Transcriptase | 0.21 μM | nih.gov |
| 4d2 | HIV-1 Reverse Transcriptase | 0.15 μM | nih.gov |
| 4a3 | HIV-1 Reverse Transcriptase | 13 μM | nih.gov |
Enzyme Inhibition Studies and Target Identification
DNA Gyrase Inhibition Mechanisms
Quinolone-based compounds are a well-established class of antibacterial agents that primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.net The fundamental mechanism of action involves the inhibition of DNA replication and, consequently, bacterial growth. targetmol.com This is achieved by impairing the catalytic activity of these enzymes. mdpi.com More specifically, quinolones stabilize the enzyme-DNA cleavage complex, which leads to potentially lethal double-stranded DNA breaks, an action that defines them as topoisomerase poisons. mdpi.com
The 4-quinolone scaffold is generally considered crucial for this antibacterial activity, with 2-quinolone isomers often showing reduced efficacy. mdpi.com Research into related structures, such as N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, has identified the 4-hydroxy-2-quinolone fragment as essential for binding to the ATP binding site of the DNA gyrase B subunit (GyrB). nih.gov This interaction is stabilized by hydrogen bonds with key amino acid residues like Glu58, Arg84, and Arg144. nih.gov While this provides a mechanistic framework for how quinoline-type molecules can inhibit DNA gyrase, specific inhibitory data for this compound against this enzyme were not found in the reviewed literature.
Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a validated strategy in anticancer drug discovery. researchgate.net Microtubules, which are polymers of α- and β-tubulin heterodimers, are crucial for cell division, particularly during the G2/M phase. researchgate.net Certain quinoline and quinazoline (B50416) derivatives have been identified as potent inhibitors of tubulin polymerization, often by interacting with the colchicine (B1669291) binding site located between the α- and β-tubulin monomers. nih.govnih.gov This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.netnih.gov
Studies on structurally related compounds, such as quinazoline-4-(6-methoxytetrahydroquinoline) analogues and 4-(N-cycloamino)quinazolines, have demonstrated significant potency. nih.govnih.govscienceopen.com For example, the compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one was found to inhibit tubulin assembly with a half-maximal inhibitory concentration (IC50) of 0.77 μM. nih.govscienceopen.com Molecular modeling suggests that interactions, such as hydrogen bonding with the Cys241 residue at the colchicine site, are key to the binding affinity and inhibitory activity. nih.gov Although these findings highlight the potential of the broader quinoline scaffold, specific data on the tubulin polymerization inhibition activity of this compound is not detailed in the available search results.
Table 1: Tubulin Polymerization Inhibition by a Structurally Related Quinazoline Derivative This table presents data for a compound structurally related to the main subject of this article to illustrate the potential activity of the chemical class.
| Compound Name | Target | IC50 (μM) | Citation |
|---|---|---|---|
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Tubulin Assembly | 0.77 | nih.gov, scienceopen.com |
Kinase Inhibition (e.g., cMet kinase, VEGFR, EZH2, IGF-1R)
The quinoline and quinazoline scaffolds are prevalent in the design of small-molecule kinase inhibitors due to their ability to function as ATP-competitive binders in the kinase domain. wikipedia.orgsoton.ac.uk These compounds have been developed to target a wide array of receptor tyrosine kinases implicated in cancer, such as c-Met and Vascular Endothelial Growth Factor Receptors (VEGFRs). mdpi.comnih.gov
c-Met Kinase: The HGF/c-Met signaling pathway is a critical target in oncology, and numerous quinoline-based inhibitors have been developed. nih.gov These molecules interact with the kinase domain on the cytosolic side of the receptor. mdpi.com For instance, a series of novel 4-(2-fluorophenoxy)quinoline derivatives were designed as potent c-Met inhibitors, with one promising compound demonstrating a c-Met IC50 value of 0.59 nM. nih.gov
VEGFR: Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and is largely mediated by the VEGF/VEGFR signaling pathway. mdpi.com Quinazoline derivatives have been shown to inhibit VEGFR-2, a key mediator of angiogenesis. nih.govmdpi.com One such derivative was found to block the VEGFR-2-mediated Akt/mTOR/p70s6k signaling pathway, thereby inhibiting the proliferation and migration of endothelial cells. nih.gov
While extensive research highlights the activity of various substituted quinolines and quinazolines against these and other kinases like Src and Aurora kinase B, specific inhibitory constants for this compound against c-Met, VEGFR, EZH2, or IGF-1R were not identified in the provided search results. nih.govacs.org
Table 2: Kinase Inhibition by Structurally Related Quinoline and Quinazoline Derivatives This table includes data for compounds structurally related to the main subject of this article to demonstrate the potential of the chemical scaffold as a kinase inhibitor.
| Compound Name | Target Kinase | IC50 (nM) | Citation |
|---|---|---|---|
| A 4-(2-fluorophenoxy)quinoline derivative (Compound 33) | c-Met | 0.59 | nih.gov |
| 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile (1a) | Src | 30 | acs.org |
| 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-(2,4-dichloro-5-methoxyphenyl)quinoline-3-carbonitrile (31a) | Src | 1.2 | acs.org |
| A 4-anilinoquinoline derivative (Compound 1) | GAK | 5.3 (Kd) | biorxiv.org, soton.ac.uk |
| A 4-anilinoquinoline derivative (Compound 9) | GAK | 5.7 (Ki) | biorxiv.org, soton.ac.uk |
Multidrug Resistance Protein 2 (MRP2) Inhibition Mechanisms
Multidrug Resistance Protein 2 (MRP2), also known as ABCC2, is an ATP-binding cassette (ABC) transporter protein. It is expressed in the apical membranes of polarized cells, such as in the liver and intestines, where it mediates the efflux of a wide range of organic anions and xenobiotics. The inhibition of MRP2 can alter the pharmacokinetics of substrate drugs, potentially leading to drug-drug interactions. However, the search results provided no information regarding the inhibitory activity or mechanisms of this compound or its close structural analogues on MRP2.
11β-Hydroxysteroid Dehydrogenase Inhibition
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is responsible for the intracellular conversion of inactive cortisone (B1669442) into physiologically active cortisol, a glucocorticoid. nih.govnih.gov This enzymatic activity is particularly prominent in metabolic tissues like the liver and adipose tissue. nih.gov Overactivity of 11β-HSD1 can lead to elevated local cortisol levels, which is implicated in metabolic disorders. Consequently, inhibition of 11β-HSD1 is being explored as a therapeutic strategy. nih.govmdpi.com The search results describe various selective 11β-HSD1 inhibitors, such as J2H-1702 and KR-67607, and their effects in preclinical models. nih.govmdpi.com However, no information was found regarding the potential for this compound to inhibit 11β-HSD1.
Cellular Pathway Modulation
The biological activities of quinoline-based compounds, particularly as kinase inhibitors, translate to the modulation of critical intracellular signaling pathways. mdpi.comnih.gov By inhibiting receptor tyrosine kinases like VEGFR and c-Met, these compounds can block the downstream cascades that drive cell proliferation, survival, and angiogenesis. mdpi.com
Key pathways affected include:
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, survival, and metabolism. Quinoline derivatives have been shown to inhibit this pathway, often as a direct consequence of inhibiting upstream receptors like VEGFR2. mdpi.comnih.govnih.gov For example, a quinazoline derivative was found to downregulate the phosphorylation of Akt, mTOR, and the downstream effector p70s6k in endothelial cells. nih.gov
Ras/Raf/MEK/ERK Pathway: This pathway is another critical cascade that transmits signals from cell surface receptors to the DNA in the nucleus, promoting cell proliferation and differentiation. mdpi.com
The ability of the quinoline scaffold to interfere with these fundamental cellular processes underscores its potential as a basis for developing therapeutic agents. However, specific studies detailing the modulation of these or other cellular pathways by this compound were not present in the reviewed literature.
Mechanisms of Apoptosis Induction and Cell Cycle Perturbation
The induction of apoptosis, or programmed cell death, is a primary mechanism for many anticancer agents. Quinoline derivatives have been widely investigated for their ability to trigger this process in cancer cells through various signaling pathways.
One of the core mechanisms involves the inhibition of survival signaling pathways, such as the Akt/mTOR pathway. Research on a structurally related quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, demonstrated that it could induce both apoptosis and autophagic cell death in pancreatic cancer cells by inhibiting this critical signaling cascade. nih.gov This inhibition leads to the activation of caspase-3 and subsequent cleavage of PARP, key events that execute the apoptotic program. nih.gov
Furthermore, some quinoline-based compounds, particularly those with fused ring systems like pyrimido[4',5':4,5]thieno(2,3-b)quinolines, are potent inducers of apoptosis in leukemic cells, showing an increase in the sub-G1 cell population which is indicative of apoptotic DNA fragmentation. researchgate.net
Cell cycle perturbation is another key strategy in cancer therapy. Certain quinoxaline (B1680401) derivatives, which share structural similarities with quinolines, have been shown to arrest the cell cycle in the S phase. nih.gov This arrest prevents cancer cells from proceeding through DNA replication, ultimately leading to apoptosis. The mechanism is often linked to the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerase II. nih.gov For quinoline-based compounds, cell cycle arrest provides a crucial checkpoint to halt proliferation and sensitize cells to apoptotic signals.
Table 1: Effects of Representative Quinoline Derivatives on Cancer Cell Lines
| Compound Class | Cell Line | Observed Effect | Mechanism of Action |
|---|---|---|---|
| Quinoline-Amine | PANC-1, MIA PaCa-2 (Pancreatic Cancer) | Reduced cell viability, induced apoptosis and autophagy. nih.gov | Inhibition of Akt/mTOR signaling pathway. nih.gov |
| Fused Quinoline | Leukemic Cells | Cytotoxic, increased sub-G1 phase. researchgate.net | Induction of apoptosis. researchgate.net |
| Quinoxaline | PC-3 (Prostate Cancer) | Anti-proliferative, S-phase cell cycle arrest, apoptosis. nih.gov | Topoisomerase II inhibition. nih.gov |
DNA Intercalation and Biosynthesis Impairment
The ability of molecules to interact directly with DNA is a hallmark of many effective chemotherapeutic agents. For the quinoline class, two primary mechanisms are of interest: DNA intercalation and the inhibition of enzymes essential for DNA biosynthesis and maintenance.
DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, leading to cell death. Polycyclic aromatic molecules, including certain pyrimido[4′,5′:4,5]thieno(2,3-b)quinoline derivatives, are known to be potent DNA intercalators. researchgate.net Their flat, aromatic structure facilitates this binding mode, and they exhibit high affinity for double-stranded DNA. researchgate.net This physical disruption of the DNA structure triggers cellular DNA damage responses, which can culminate in apoptosis. nih.govmdpi.com
Beyond direct intercalation, quinoline derivatives can impair DNA biosynthesis by targeting critical enzymes. The quinolone subclass of antibiotics, for example, famously targets bacterial DNA gyrase and topoisomerase IV. nih.gov In the context of anticancer activity, human topoisomerases (I and II) are validated targets. These enzymes are crucial for resolving DNA topological problems during replication, transcription, and repair. Inhibition of topoisomerase II by quinoxaline-based derivatives prevents the re-ligation of DNA strands, leading to double-strand breaks and the induction of apoptosis. nih.gov This enzymatic inhibition is a key mechanism by which quinoline-like scaffolds can exert their cytotoxic effects against proliferating cancer cells.
Modulation of Oxidative Stress Pathways
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. Modulation of these pathways is a dual-edged sword in therapy; it can be protective or, conversely, be harnessed to induce cell death in pathogenic or cancerous cells.
Several quinoline derivatives exert their biological effects by inducing the accumulation of endogenous ROS. In the context of antifungal activity, certain 2,6-disubstituted quinolines have been shown to increase ROS levels within Candida albicans biofilm cells, contributing to their fungicidal effect. mdpi.com Similarly, the antibacterial lethality of some 4-hydroxy-2-quinolone analogs is linked to ROS accumulation. nih.gov This elevation of ROS beyond a tolerable threshold can cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering apoptotic or necrotic cell death. nih.gov
Broad-Spectrum Biological Activity Analysis (Mechanistic Focus)
The versatile quinoline scaffold has been a foundation for developing agents against a wide range of pathogens, including bacteria, fungi, parasites, and viruses.
Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal)
The antibacterial properties of quinoline derivatives are well-established, with the quinolone antibiotics being a prime example. The primary mechanism of action for this class is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, recombination, and repair. By inhibiting their function, quinolones introduce lethal double-strand breaks into the bacterial chromosome, leading to rapid cell death. nih.gov
In the realm of antifungal activity, quinoline derivatives have demonstrated efficacy against a variety of pathogenic fungi, including yeasts like Candida species and filamentous fungi. nih.govresearchgate.net The mechanisms are varied. Some derivatives, particularly 2,6-disubstituted quinolines, have shown potent activity against fungal biofilms, which are notoriously resistant to conventional therapies. mdpi.com This action is partly attributed to the induction of ROS accumulation within the biofilm. mdpi.com The structural versatility of the quinoline nucleus allows for modifications that can be tailored to achieve selective and potent antifungal action. nih.gov
Table 2: Representative Antimicrobial Activity of Quinoline Scaffolds
| Compound Class | Target Organism | Mechanism of Action |
|---|---|---|
| Quinolones | Bacteria | Inhibition of DNA gyrase and topoisomerase IV. nih.gov |
| 4-Hydroxy-2-quinolones | Bacteria (e.g., S. aureus) | Potential induction of ROS accumulation. nih.gov |
| 2,6-Disubstituted quinolines | Fungi (e.g., C. albicans biofilms) | Induction of endogenous ROS accumulation. mdpi.com |
| Variously substituted quinolines | Yeasts and filamentous fungi | Broad-spectrum antifungal action. nih.gov |
Antimalarial Action Mechanisms (e.g., Hemoglobin Digestion Interference)
Quinoline-containing compounds, such as quinine, chloroquine (B1663885), and mefloquine (B1676156), have been central to antimalarial chemotherapy for decades. nih.gov Their primary mechanism of action targets the blood stage of the malaria parasite's life cycle, specifically within the parasite's acidic food vacuole. nih.govnih.gov
During its growth within red blood cells, the parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite detoxifies the heme by polymerizing it into an inert crystalline substance called hemozoin. nih.govmdpi.com Quinoline antimalarials are weak bases that accumulate to high concentrations in the acidic food vacuole. nih.gov There, they are thought to interfere with hemozoin formation, likely by capping the growing hemozoin crystal. This inhibition leads to a buildup of toxic free heme, which generates oxidative stress and ultimately kills the parasite. nih.govyoutube.com
While this is the classical mechanism, other targets have been proposed for more lipophilic quinolines like mefloquine, which may not accumulate as extensively in the food vacuole. Alternative sites of action could include interactions with the parasite's 80S ribosome, thereby inhibiting protein synthesis. nih.govmdpi.com
Antiviral Action Mechanisms (e.g., ZIKV Replication Inhibition)
The emergence of viral threats like the Zika virus (ZIKV) has spurred research into new antiviral agents, and the quinoline scaffold has emerged as a promising starting point. nih.govnih.gov Several mechanisms have been proposed for how quinoline-based compounds may inhibit viral replication.
One strategy involves the inhibition of autophagy, a cellular process that some viruses hijack to facilitate their replication. Novel quinoline derivatives have been specifically designed as autophagy inhibitors and have demonstrated the ability to significantly reduce ZIKV replication in infected ocular cells. nih.gov
Another potential mechanism, observed with the related 4-aminoquinoline (B48711) chloroquine, involves the disruption of pH-dependent steps in the viral life cycle. By raising the pH of endosomes, chloroquine can interfere with viral entry and uncoating.
More direct antiviral actions are also possible. Molecular docking studies have suggested that certain compounds can interact directly with viral proteins. For example, the compound harringtonine (B1672945) is believed to inhibit ZIKV by binding to its envelope protein, thereby blocking viral binding and entry into host cells. mdpi.com Given the structural diversity of quinoline derivatives, it is plausible that they could be designed to target various stages of the ZIKV replication cycle.
Anti-inflammatory Action Mechanisms
Research specifically elucidating the anti-inflammatory action mechanisms of this compound is not extensively available in the current scientific literature. While the broader class of quinoline derivatives has been a subject of interest for their anti-inflammatory potential, detailed mechanistic studies on this specific compound are limited.
Generally, the anti-inflammatory effects of quinoline-based compounds are often attributed to their ability to modulate key inflammatory pathways. One of the primary mechanisms investigated for similar molecules is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. For instance, some synthetic quinolines have been shown to fit into the active site of the COX-2 enzyme, thereby inhibiting its activity.
Other potential anti-inflammatory mechanisms for quinoline derivatives may involve the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), or the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the immune response to infection and inflammation. However, without specific studies on this compound, its precise mode of anti-inflammatory action remains to be determined.
Table 1: Investigated Anti-inflammatory Mechanisms of Quinoline Derivatives
| Mechanism of Action | Target | Observed Effect |
| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Reduction in prostaglandin (B15479496) synthesis |
| Cytokine Modulation | TNF-α, IL-6 | Decreased production of pro-inflammatory cytokines |
| Signal Transduction | NF-κB pathway | Inhibition of inflammatory gene expression |
Note: This table represents general mechanisms observed for the broader class of quinoline derivatives and not specifically for this compound.
Antioxidant Action Mechanisms
Detailed investigations into the specific antioxidant action mechanisms of this compound are not well-documented in publicly available research. The antioxidant potential of the quinoline scaffold itself is recognized, with various derivatives being explored for their ability to counteract oxidative stress.
The antioxidant activity of chemical compounds is often related to their ability to donate a hydrogen atom or a single electron to neutralize free radicals. For quinoline derivatives, this capacity can be influenced by the nature and position of substituents on the quinoline ring system. The presence of electron-donating groups, such as methoxy (B1213986) and methyl groups in the case of this compound, could theoretically enhance its radical scavenging capabilities.
Commonly studied antioxidant mechanisms for organic molecules include scavenging of radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and inhibition of lipid peroxidation. However, specific experimental data, such as IC50 values from these assays for this compound, are not readily found in the literature. Computational studies on similar quinoline derivatives have sometimes been used to predict antioxidant activity by calculating parameters like ionization potential and bond dissociation energies.
Table 2: Potential Antioxidant Mechanisms for Quinoline Scaffolds
| Mechanism | Description |
| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to a free radical, neutralizing it. |
| Single Electron Transfer (SET) | The antioxidant donates an electron to a free radical. |
| Metal Chelating Activity | Sequestration of transition metal ions that can catalyze oxidative reactions. |
Note: This table outlines general antioxidant mechanisms that may be relevant for quinoline derivatives, but specific studies on this compound are lacking.
Neuroprotective Action Mechanisms in Disease Models
There is a significant gap in the scientific literature regarding the neuroprotective action mechanisms of this compound in any disease models. While quinoline derivatives have been investigated for their potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease, research has not specifically focused on this compound.
The neuroprotective strategies involving quinoline-based compounds often leverage their antioxidant and anti-inflammatory properties, as both oxidative stress and inflammation are implicated in the pathogenesis of many neurodegenerative disorders. Furthermore, some quinoline derivatives have been designed to target specific enzymes involved in these diseases, such as acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B).
For example, in models of Parkinson's disease, neuroprotective agents are often evaluated for their ability to protect dopaminergic neurons from toxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 6-hydroxydopamine (6-OHDA). This protection can be mediated through various pathways, including the activation of pro-survival signaling cascades or the inhibition of apoptotic pathways. However, no such studies have been reported for this compound.
Advanced Materials Science Applications
Development as Organic Phosphors and Light-Emitting Materials
Quinoline (B57606) derivatives have garnered considerable interest as blue-emitting materials for applications in organic light-emitting diodes (OLEDs). iitk.ac.in These compounds are recognized for their high thermal stability, processability, and high photoluminescence (PL) quantum yields. iitk.ac.in Methoxy-substituted 2,4-diphenyl quinoline, a compound structurally related to 4-Methoxy-2-(4-methylphenyl)quinoline, has been synthesized and identified as a promising blue-emitting organic phosphor. iitk.ac.inresearchgate.nettroindia.in The synthesis is often achieved through an acid-catalyzed Friedländer reaction. researchgate.netnih.gov The introduction of a methoxy (B1213986) group can enhance solubility in organic solvents and improve optical stability by reducing the formation of interchain aggregates. iitk.ac.in The development of such materials is crucial for achieving full-color flat-panel displays, where efficient and stable blue emitters are a key component. iitk.ac.in
The photophysical properties of methoxy-substituted diphenyl quinolines confirm their suitability as blue light-emitting materials. iitk.ac.in These compounds typically exhibit strong absorption in the UV-Vis region and bright emission in the blue portion of the spectrum. iitk.ac.in For instance, a methoxy-substituted diphenyl quinoline has shown two primary absorption peaks at 270 nm and 330 nm, which are attributed to the conjugated side chain and the π-π* transition of the main conjugated chains, respectively. iitk.ac.in
The emission spectrum is highly dependent on the material's state (solid vs. solution) and the solvent's polarity. In its solid powder form, one such derivative demonstrates an intense blue light emission at 434 nm when excited at 385 nm, with a narrow full width at half maximum (FWHM) of 46 nm. iitk.ac.in In solution, the emission peaks can shift; for example, peaks have been observed at 431 nm in Chloroform and 461 nm in Acetic acid. iitk.ac.in The difference between the absorption and emission maxima, known as the Stokes' shift, was found to be 101 nm in acetic acid, indicating a significant geometric relaxation in the excited state. iitk.ac.in These distinct blue emission properties make these quinoline derivatives highly attractive for use in OLEDs and other light-emitting technologies. iitk.ac.introindia.in
Table 1: Photophysical Properties of a Methoxy-Substituted Diphenyl Quinoline Derivative
| Property | Wavelength/Value | Medium |
|---|---|---|
| Absorption Peak 1 | 270 nm | - |
| Absorption Peak 2 | 330 nm | - |
| Excitation Peak | 385 nm | Solid State |
| Emission Peak | 434 nm | Solid State |
| Emission Peak | 431 nm | Chloroform |
| Emission Peak | 461 nm | Acetic Acid |
| FWHM | 46 nm | Solid State |
| Stokes' Shift | 101 nm | Acetic Acid |
Data sourced from a study on a closely related methoxy diphenyl quinoline compound. iitk.ac.in
Applications in Optoelectronics and Nonlinear Optics (NLO)
The unique electronic structure of quinoline derivatives extends their utility to the fields of optoelectronics and nonlinear optics (NLO). troindia.in Organic materials are considered front-runners for designing efficient optical materials due to their vast structural diversity, large optical coefficients, and ease of fabrication. troindia.in Quinoline-based chromophores have been incorporated into polymers to create materials with significant NLO properties, which are essential for technologies like optical data communications and processing. researchgate.netjhuapl.edu
Research into diphenyl quinoline (DPQ) derivatives with para-methoxy phenyl groups has shown that they possess reasonably large amplitudes of first hyperpolarizability and good optical transparency. troindia.in These characteristics make them attractive candidates for NLO applications, which rely on materials that can alter the properties of light, such as its frequency or phase. troindia.indtic.mil
The second-order NLO response is a key property for applications such as frequency doubling (second-harmonic generation, SHG) and electro-optic (EO) modulation. researchgate.net To achieve a significant second-order NLO effect, molecules are often designed with an electron donor-acceptor structure connected by a π-conjugated system. rsc.org
Studies have focused on synthesizing polymers incorporating quinoline units as part of the π-conjugated bridge to enhance thermal stability compared to more common stilbene-based NLO polymers. researchgate.net For example, a poly(methylmethacrylate) (B3431434) (PMMA) copolymer containing quinoline chromophores was developed and poled to align the chromophores, a necessary step for observing a bulk second-order NLO effect. This polymer exhibited a second-harmonic generation (SHG) coefficient (d₃₃) of 27 pm/V and an electro-optic (EO) coefficient (r₃₃) of 6.8 pm/V. researchgate.net While these values were slightly lower than some stilbene-based systems, the quinoline-based polymers demonstrated superior thermal stability, which is a critical factor for device longevity and performance. researchgate.net
Polymer Chemistry and Conjugated Systems Incorporating Quinoline Moieties
Polyquinolines are noted for their excellent electron-transport and electroluminescent properties. iitk.ac.in The donor-acceptor (D-A) alternating structure is a common design for conjugated polymers, enabling efficient intramolecular charge transfer (ICT) which is crucial for the performance of organic electronic devices. mdpi.com The inclusion of the electron-deficient quinoline or quinoxaline (B1680401) ring system into a polymer chain can tune the energy levels (HOMO/LUMO) and the band gap of the material. mdpi.comresearchgate.net This molecular engineering allows for the optimization of light absorption, charge separation, and charge transport properties, which are essential for enhancing the efficiency of devices like PSCs. rsc.orgmdpi.com Furthermore, the rigid structure of the quinoline unit can improve the thermal stability of the resulting polymers. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methoxy-substituted 2,4-diphenyl quinoline |
| 2-(4-ethoxyphenyl)-4-phenyl quinoline |
| 2-methyl-4-nitroaniline (MNA) |
| Stilbene |
| Poly(methylmethacrylate) (PMMA) |
| Chloroform |
| Acetic Acid |
| Diphenyl phosphate |
| 2-Aminobenzophenone |
| 4-methoxy acetophenone |
Q & A
Basic: What are the standard synthetic routes for 4-Methoxy-2-(4-methylphenyl)quinoline, and how are reaction conditions optimized?
Answer:
The synthesis typically involves quinoline core formation via the Skraup or Doebner-Miller reaction , followed by functionalization. Key steps include:
- Cyclization : Aniline derivatives react with glycerol or α,β-unsaturated carbonyl compounds under acidic conditions (e.g., H₂SO₄) to form the quinoline backbone .
- Substitution : Methoxy and 4-methylphenyl groups are introduced via Friedel-Crafts alkylation or Suzuki coupling, requiring precise temperature control (60–120°C) and catalysts like Pd(PPh₃)₄ .
- Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and microwave-assisted synthesis to reduce side products .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- NMR/IR : Confirm functional groups (e.g., methoxy C-O stretch at ~1250 cm⁻¹) and aromatic proton environments .
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., 25.29° between quinoline and toluene rings in derivatives). Use SHELX software for refinement, ensuring R-factors <0.05 for high precision .
Advanced: How can researchers resolve discrepancies in reported biological activity data for quinoline derivatives?
Answer:
- Data Triangulation : Cross-validate assays (e.g., antimicrobial MIC vs. cytotoxicity IC₅₀) using standardized protocols (CLSI guidelines) .
- Structural Confounds : Check for tautomerism or polymorphism (e.g., 4-hydroxy vs. 4-keto forms) via pH-dependent UV-Vis spectra .
- Statistical Analysis : Apply multivariate regression to isolate substituent effects (e.g., 4-methylphenyl’s lipophilicity vs. methoxy’s electron-donating role) .
Advanced: What methodologies address challenges in analytical method validation for trace impurity detection?
Answer:
- HPLC-MS : Use C18 columns (3.5 µm particle size) with gradient elution (ACN:H₂O + 0.1% TFA) to separate regioisomers .
- Forced Degradation : Expose the compound to heat (70°C), UV light, and oxidative (H₂O₂) conditions to identify degradation products .
- Validation Parameters : Ensure LOQ ≤0.1% and recovery rates of 95–105% per ICH Q2(R1) guidelines .
Basic: What are the environmental persistence and toxicity profiles of quinoline derivatives?
Answer:
- Persistence : Quinoline derivatives exhibit moderate soil half-lives (t₁/₂ ~30 days) but degrade faster in water under UV light via hydroxyl radical oxidation .
- Toxicity : Use Daphnia magna acute toxicity assays (EC₅₀ <10 mg/L indicates high hazard). Metabolites like quinoline N-oxide may require specific genotoxicity testing (Ames test) .
Advanced: How can mechanistic studies elucidate the role of this compound in medicinal chemistry?
Answer:
- Target Engagement : Perform SPR (surface plasmon resonance) to measure binding affinity for targets like topoisomerase II or β-amyloid .
- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., docking into AChE active site) using Gaussian09 with B3LYP/6-31G* basis set .
- Metabolite Profiling : Use hepatic microsomes (CYP450 isoforms) to identify bioactive metabolites via LC-QTOF .
Basic: What are the best practices for ensuring compound stability during storage?
Answer:
- Storage Conditions : Keep in amber vials at –20°C under argon to prevent oxidation. Desiccate with silica gel to avoid hydrolysis .
- Stability Monitoring : Conduct monthly HPLC checks for degradation (e.g., methoxy group demethylation) .
Advanced: How can computational modeling predict physicochemical properties and reactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
